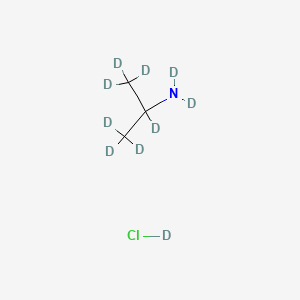
Iso-propylamine-d9 dcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-propylamine-d9 dcl is a deuterated compound, specifically a stable isotope-labeled version of iso-propylamine. The “d9” indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-propylamine-d9 dcl typically involves the deuteration of iso-propylamine. This can be achieved through several methods, including catalytic exchange reactions where iso-propylamine is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of iso-propylamine.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic exchange processes. These processes are designed to maximize the incorporation of deuterium into the iso-propylamine molecule while maintaining high purity and yield. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Iso-propylamine-d9 dcl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form corresponding oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. This compound can be reduced to form deuterated amines or other reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. This compound can undergo substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield deuterated oxides, while reduction reactions may produce deuterated amines. Substitution reactions can result in a wide range of deuterated derivatives.
Scientific Research Applications
Iso-propylamine-d9 dcl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of iso-propylamine-d9 dcl involves its interaction with molecular targets and pathways in various chemical and biological systems. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound, leading to unique effects compared to non-deuterated iso-propylamine. These effects are often studied using advanced analytical techniques to understand the molecular interactions and pathways involved.
Comparison with Similar Compounds
Iso-propylamine-d9 dcl can be compared with other similar deuterated compounds, such as:
Deuterated methylamine: Another deuterated amine with similar applications in NMR spectroscopy and metabolic studies.
Deuterated ethylamine: Used in similar research applications but with different molecular properties due to the presence of an ethyl group instead of an iso-propyl group.
Deuterated propylamine: Similar to this compound but with a different arrangement of the carbon atoms in the molecule.
The uniqueness of this compound lies in its specific molecular structure and the presence of nine deuterium atoms, which can provide distinct advantages in certain research and industrial applications.
Properties
Molecular Formula |
C3H10ClN |
|---|---|
Molecular Weight |
105.63 g/mol |
IUPAC Name |
(2H)chlorane;N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
InChI Key |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
Canonical SMILES |
CC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


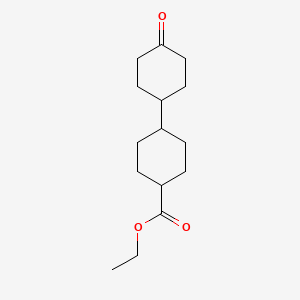
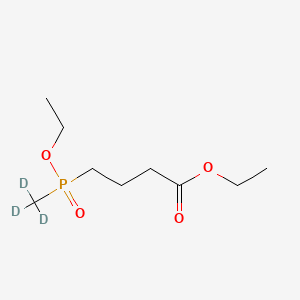
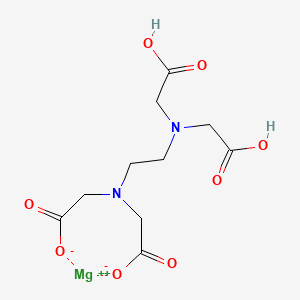
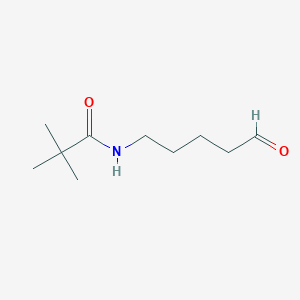
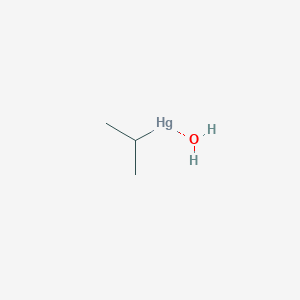
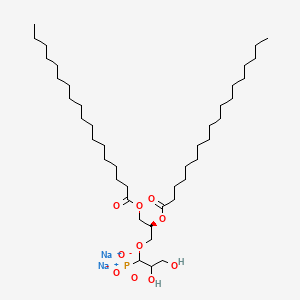
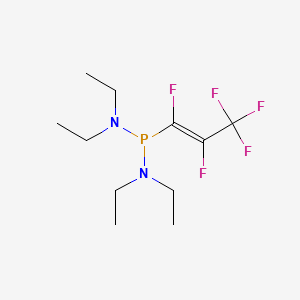
![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)
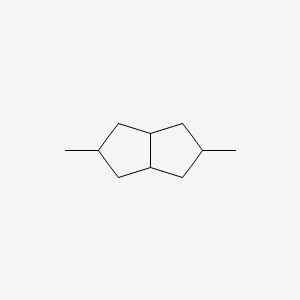
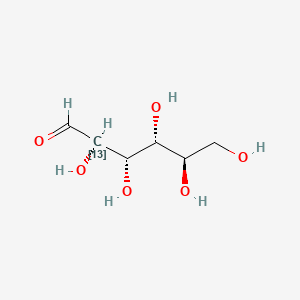
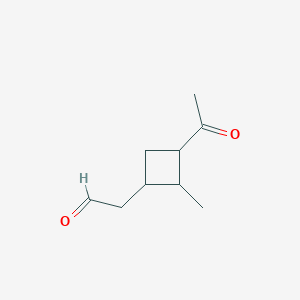
![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)
